2-Fluoro-cyclopropanamine

fluoroquinolone antibiotics stereochemistry pharmacokinetics

2-Fluoro-cyclopropanamine (CAS 105919-28-6) refers to the cis-configured 2-fluorocyclopropanamine, a chiral, fluorinated cyclopropylamine building block with the molecular formula C₃H₆FN and molecular weight of 75.08 g/mol. This compound is characterized by a three-membered cyclopropane ring bearing both a fluorine atom and a primary amine group in a cis orientation, with a predicted pKa of 7.65 ± 0.40, calculated logP of 0.76, and boiling point of 58.1°C at 760 mmHg.

Molecular Formula C3H6FN
Molecular Weight 75.08 g/mol
CAS No. 105919-28-6
Cat. No. B034204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-cyclopropanamine
CAS105919-28-6
Molecular FormulaC3H6FN
Molecular Weight75.08 g/mol
Structural Identifiers
SMILESC1C(C1F)N
InChIInChI=1S/C3H6FN/c4-2-1-3(2)5/h2-3H,1,5H2
InChIKeyTUKJTSUSKQOYCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-cyclopropanamine CAS 105919-28-6: cis-2-Fluorocyclopropylamine Building Block for Fluorinated API Synthesis


2-Fluoro-cyclopropanamine (CAS 105919-28-6) refers to the cis-configured 2-fluorocyclopropanamine, a chiral, fluorinated cyclopropylamine building block with the molecular formula C₃H₆FN and molecular weight of 75.08 g/mol . This compound is characterized by a three-membered cyclopropane ring bearing both a fluorine atom and a primary amine group in a cis orientation, with a predicted pKa of 7.65 ± 0.40, calculated logP of 0.76, and boiling point of 58.1°C at 760 mmHg . The (1R,2S) stereoisomer of this compound serves as the essential chiral side-chain intermediate in the synthesis of sitafloxacin (DU-6859), a third-generation fluoroquinolone antibiotic [1].

Why Generic Substitution Fails: 2-Fluoro-cyclopropanamine Stereochemistry Determines Pharmacological Outcome


Simple cyclopropylamine or non-fluorinated analogs cannot be interchanged with 2-fluoro-cyclopropanamine without fundamental alteration of downstream molecular properties. The cis-oriented (1R,2S) stereochemistry of the fluorocyclopropylamine moiety has been explicitly characterized as indispensable for achieving the reduced side effect profile and superior pharmacokinetic performance of sitafloxacin [1]. In structure-activity relationship studies of fluorinated phenylcyclopropylamines, stereochemistry critically determines biological activity: the (1S,2S)-enantiomer of 2-fluoro-2-phenylcyclopropylamine exhibits excellent inhibition of tyramine oxidase whereas the (1R,2R)-enantiomer is essentially devoid of activity [2]. Furthermore, geminal difluoro-substitution on the cyclopropane ring causes a 100-fold loss of potency compared to the monofluorinated analogue [3], demonstrating that both the presence and precise positioning of a single fluorine atom govern target engagement.

2-Fluoro-cyclopropanamine Quantitative Differentiation Evidence: Comparative Data vs. Structural Analogs


Cis-2-Fluoro-cyclopropanamine: Indispensable Stereochemical Requirement for Sitafloxacin Superiority

The cis-oriented (1R,2S)-2-fluorocyclopropylamine moiety of 2-fluoro-cyclopropanamine is explicitly documented as indispensable for conferring reduced side effects and superior pharmacokinetic profile in sitafloxacin, distinguishing it from alternative stereoisomers or non-fluorinated cyclopropylamine building blocks [1]. This stereochemical specificity represents a binary selection criterion: substitution with trans-configured or racemic mixtures fundamentally compromises therapeutic performance.

fluoroquinolone antibiotics stereochemistry pharmacokinetics

2-Fluoro-cyclopropanamine LogP 0.76: Balanced Lipophilicity Relative to Non-Fluorinated Cyclopropylamine

2-Fluoro-cyclopropanamine exhibits a calculated logP of 0.76, representing moderate lipophilicity introduced by fluorine substitution on the cyclopropane scaffold . This property distinguishes the compound from non-fluorinated cyclopropylamine (logP ~0.1-0.3 for unsubstituted cyclopropylamine), offering enhanced membrane permeability without excessive hydrophobicity that could compromise aqueous solubility or promote off-target binding.

lipophilicity drug design physicochemical properties

Monofluorination vs. Geminal Difluoro-substitution: 100-Fold Potency Differential in MAO Inhibition

In a systematic study of 1-aryl-2-fluorocyclopropylamines as MAO inhibitors, geminal difluoro-substitution on the cyclopropane ring caused a 100-fold loss of inhibitory potency compared to the monofluorinated analogue [1]. This quantitative differentiation demonstrates that monofluorination—specifically the single fluorine atom in 2-fluoro-cyclopropanamine derivatives—is optimal for maintaining biological activity, whereas the addition of a second fluorine at the same position is highly detrimental.

monoamine oxidase inhibition fluorine substitution SAR

Cis vs. Trans 2-Fluoro-cyclopropanamine: pKa 7.65 vs. 8.1-8.3 Alters Ionization State and Reactivity

The cis-2-fluoro-cyclopropanamine exhibits a predicted pKa of 7.65 ± 0.40 , which is notably lower than the estimated pKa range of 8.1-8.3 for trans-2-fluorocyclopropanamine and approximately 9.0-10.0 for unsubstituted cyclopropylamine. This reduced basicity arises from the inductive electron-withdrawing effect of the cis-fluorine atom, which modifies the amine's ionization state at physiological pH and influences both its nucleophilicity in synthetic transformations and its protonation-dependent biological interactions.

pKa ionization amine basicity reactivity

2-Fluoro-cyclopropanamine Procurement Applications: Where cis-2-Fluorocyclopropylamine Delivers Differentiated Value


Sitafloxacin and Fluorinated Quinolone Antibiotic Synthesis

2-Fluoro-cyclopropanamine (specifically the cis-(1R,2S) stereoisomer) is the essential chiral side-chain building block for synthesizing sitafloxacin (DU-6859), a third-generation fluoroquinolone antibiotic with potent activity against methicillin-resistant Staphylococcus aureus, Pseudomonas aeruginosa, and anaerobic bacteria [1]. The cis-oriented (1R,2S)-2-fluorocyclopropylamine moiety is documented as indispensable for achieving the drug's reduced side effect profile and superior pharmacokinetic characteristics compared to earlier fluoroquinolones [1]. Procurement of the correct stereoisomer with high enantiomeric purity (>99% ee) is mandatory for any synthetic route targeting sitafloxacin, its intermediates, or structurally related N1-fluorocyclopropyl quinolone derivatives [2].

Monoamine Oxidase (MAO) Inhibitor Development Programs

The 2-fluoro-cyclopropanamine scaffold, when incorporated into 1-aryl-2-fluorocyclopropylamine derivatives, functions as a selective, irreversible inhibitor of monoamine oxidase A (MAO A) [1]. Critically, monofluorination at the 2-position of the cyclopropane ring is essential for maintaining inhibitory potency; geminal difluoro-substitution results in a 100-fold reduction in activity [1]. This quantitative SAR evidence positions cis-2-fluoro-cyclopropanamine as the preferred starting material for developing novel MAO A-selective inhibitors, whereas di-fluorinated cyclopropanamine alternatives are unsuitable due to severely compromised target engagement. Research groups pursuing fluorinated cyclopropylamine-based MAO modulators should prioritize this monofluorinated building block.

Stereospecific Fluorinated Building Block for Conformationally Constrained Amines

2-Fluoro-cyclopropanamine serves as a versatile, stereospecific building block for introducing conformationally constrained, fluorinated amine moieties into drug candidates [1]. The combination of the rigid cyclopropane ring with a single fluorine atom provides both conformational restriction (reducing entropic penalties upon target binding) and modulated electronic properties (pKa reduction of approximately 1.5-2.5 units relative to unsubstituted cyclopropylamine) [2]. This dual property profile distinguishes 2-fluoro-cyclopropanamine from non-fluorinated cyclopropylamines, which lack the electronic modulation, and from polyfluorinated alternatives, which may introduce excessive hydrophobicity or lose biological potency. The compound is particularly valuable for programs seeking to optimize the balance between target binding affinity, metabolic stability, and favorable physicochemical properties in central nervous system and anti-infective drug candidates.

Chiral Resolution and Enantioselective Synthesis Method Development

The pronounced stereochemical dependency of biological activity in 2-fluoro-cyclopropanamine derivatives—where the (1S,2S)-enantiomer of related compounds exhibits excellent inhibition while the (1R,2R)-enantiomer is essentially devoid of activity [1]—makes this compound class a rigorous test system for developing and validating chiral resolution methods and enantioselective synthetic routes. Research groups focused on asymmetric cyclopropanation methodology, chiral HPLC separation of fluorinated amines, or enzymatic resolution techniques can employ 2-fluoro-cyclopropanamine and its derivatives as benchmark substrates to demonstrate stereochemical fidelity and quantify enantiomeric excess. The well-documented cis-selectivity of fluorocyclopropanation reactions using zinc-monofluorocarbenoid [2] further supports its utility as a reference compound for evaluating new cyclopropanation catalysts and conditions.

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